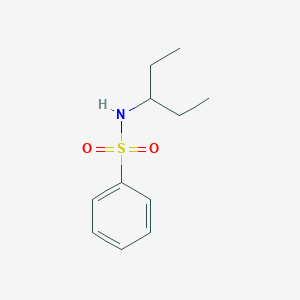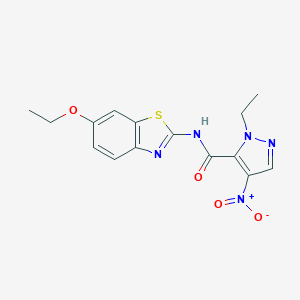
N-(pentan-3-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pentan-3-yl)benzenesulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(pentan-3-yl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with pentan-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5SO2Cl+C5H11NH2→C6H5SO2NHC5H11+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(pentan-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The sulfonamide group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻).
Major Products
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Pentan-3-amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Applications De Recherche Scientifique
N-(pentan-3-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(pentan-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various therapeutic effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(butyl)benzenesulfonamide
- N-(methyl)benzenesulfonamide
- N-(ethyl)benzenesulfonamide
Uniqueness
N-(pentan-3-yl)benzenesulfonamide is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C11H17NO2S |
|---|---|
Poids moléculaire |
227.33g/mol |
Nom IUPAC |
N-pentan-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO2S/c1-3-10(4-2)12-15(13,14)11-8-6-5-7-9-11/h5-10,12H,3-4H2,1-2H3 |
Clé InChI |
SIMFCEUKXYSWFO-UHFFFAOYSA-N |
SMILES |
CCC(CC)NS(=O)(=O)C1=CC=CC=C1 |
SMILES canonique |
CCC(CC)NS(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451975.png)

![3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[2-(PHENYLSULFANYL)PHENYL]-1-ADAMANTANECARBOXAMIDE](/img/structure/B451978.png)

![N-(3-chlorophenyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]urea](/img/structure/B451980.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B451986.png)
![N-[4-(aminosulfonyl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B451988.png)
![2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B451992.png)
![N~4~-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE](/img/structure/B451994.png)

![N-[1-(4-ethylphenyl)ethyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B451996.png)

